molecular formula C21H30N2O4 B1412788 2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate CAS No. 1823261-82-0

2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate

Cat. No.: B1412788
CAS No.: 1823261-82-0
M. Wt: 374.5 g/mol
InChI Key: SRUDCLUSLCNCPB-UHFFFAOYSA-N
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Description

“2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate” is a chemical compound with the molecular formula C21H30N2O4 . It has a molecular weight of 374.48 . The compound is a pale-yellow to yellow-brown sticky oil to semi-solid .


Synthesis Analysis

The synthesis of related compounds has been described in the literature . For instance, a small set of twelve compounds of a nitrofuran carboxamide chemotype was elaborated from a readily available 2,6-diazaspiro[3.4]octane building block . The synthesis involved exploring diverse variants of the molecular periphery, including various azole substituents .


Molecular Structure Analysis

The InChI code for the compound is 1S/C21H30N2O4/c1-5-26-18(24)17-12-22(11-16-9-7-6-8-10-16)13-21(17)14-23(15-21)19(25)27-20(2,3)4/h6-10,17H,5,11-15H2,1-4H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The compound is a pale-yellow to yellow-brown sticky oil to semi-solid . It has a molecular weight of 374.48 . The InChI code for the compound is 1S/C21H30N2O4/c1-5-26-18(24)17-12-22(11-16-9-7-6-8-10-16)13-21(17)14-23(15-21)19(25)27-20(2,3)4/h6-10,17H,5,11-15H2,1-4H3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Alkylation Research : The compound has been used in the study of alkylation, specifically in the synthesis of diazaspiro[3.4]octane derivatives. This includes the preparation of 8-tert-aminoalkoxy-6-aryl-6,7-diazaspiro[3.4]oct-7-en-5-ones, which are important in the synthesis of various isomers (Brabander & Wright, 1965).

  • Stereospecific Cycloadditions : The compound has been used in the study of stereospecific [3+2] 1,3-cycloaddition reactions. This includes the synthesis of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, demonstrating its potential in forming complex molecular structures (Chiaroni et al., 2000).

  • Supramolecular Chemistry : Research has explored the role of various substituents on the cyclohexane ring in supramolecular arrangements in related compounds. This highlights its relevance in understanding molecular and crystal structures (Graus et al., 2010).

Medical and Biological Applications

  • Peptidomimetics Synthesis : It has been utilized in the synthesis of cyclic amino acids and peptidomimetics. This includes the preparation of compounds like methyl 4-tert-butoxycarbonylmethyl-5-oxo-4,7-diazaspiro[2.5]octane-8-carboxylate, which are significant in the development of new therapeutic agents (Limbach et al., 2009).

  • Constrained Surrogates in Peptide Synthesis : The compound has been investigated for its use in peptide synthesis as a constrained surrogate. This includes the synthesis of spirolactams, which are used to mimic specific peptide sequences (Fernandez et al., 2002).

Material Science and Organic Synthesis

  • Crystallographic Studies : Studies have utilized similar compounds to understand geometry changes in crystal structures. This research is crucial for material science and the development of new materials (Nelsen et al., 2005).

  • Fuel Additive Synthesis : It has been researched in the context of synthesizing environmentally friendly additives for automotive fuels, demonstrating its potential in environmental and industrial applications (Sassykova et al., 2020).

Future Directions

The compound and its related compounds could be further explored for their antimycobacterial activity . By optimizing the nitrofuran’s molecular periphery, it is possible not only to increase the potency of nitrofuran antibacterials but also alleviate the systemic toxicity of this class of drugs .

Properties

IUPAC Name

2-O-tert-butyl 5-O-ethyl 7-benzyl-2,7-diazaspiro[3.4]octane-2,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O4/c1-5-26-18(24)17-12-22(11-16-9-7-6-8-10-16)13-21(17)14-23(15-21)19(25)27-20(2,3)4/h6-10,17H,5,11-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRUDCLUSLCNCPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CN(CC12CN(C2)C(=O)OC(C)(C)C)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate
Reactant of Route 2
Reactant of Route 2
2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate
Reactant of Route 3
Reactant of Route 3
2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate
Reactant of Route 4
Reactant of Route 4
2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate
Reactant of Route 5
2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate
Reactant of Route 6
2-Tert-butyl 8-ethyl 6-benzyl-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate

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